molecular formula C8H6N2O2 B1603051 Pyrrolo[1,2-a]pyrazine-3-carboxylic acid CAS No. 588720-53-0

Pyrrolo[1,2-a]pyrazine-3-carboxylic acid

Cat. No. B1603051
M. Wt: 162.15 g/mol
InChI Key: WBBAPDMQXJFUOW-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of new compounds related to Pyrrolo[1,2-a]pyrazine-3-carboxylic acid was carried out by two schemes using [3+3]-cycloaddition reaction of 2-azidoacrylic acid derivatives with pyrrolphenylketone as a key stage .


Molecular Structure Analysis

The molecular formula of Pyrrolo[1,2-a]pyrazine-3-carboxylic acid is C9H16N2O2 . It has a molecular weight of 184.24 g/mol . The structure includes a pyrrole ring and a pyrazine ring .


Physical And Chemical Properties Analysis

Pyrrolo[1,2-a]pyrazine-3-carboxylic acid has a molecular weight of 184.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Synthesis and Reactivity

Pyrrolo[1,2-a]pyrazine-3-carboxylic acid and its derivatives have been extensively studied for their unique synthetic and reactive properties. For instance, the acylation of pyrrolo[1,2-a]pyrazines with acetic anhydride and various acid chlorides has been investigated, revealing selective acylation at the α-position of the pyrrole ring (Terenin et al., 2008). Additionally, novel synthesis methods for pyrrolo[1,2-a]pyrazine derivatives have been developed, including a method involving the reaction of N-alkylpyrrole with hydrazine hydrate (Voievudskyi et al., 2016).

Potential Anti-inflammatory Effects

Research has explored the anti-inflammatory properties of pyrrolo[1,2-a]pyrazine derivatives. A study synthesized three derivatives and found moderate in vitro anti-inflammatory effects, with inhibitions of 43-59% against IL-6 at 50 μM (Zhou et al., 2013).

Synthesis for Biomedical Applications

The utility of pyrrolo[1,2-a]pyrazine derivatives in biomedical applications has been explored. For example, the synthesis of benzyl (6S)-1,3-dichloro-4-oxo-4,6,7,8-tetrahydro-pyrrolo[1,2-a]pyrazine-6-carboxylic ester, a conformationally constrained peptidomimetic derivative, has been described, demonstrating the compound's potential in biomedical research (Gloanec et al., 2002).

Applications in Organic Chemistry

The compound has been a focus in organic chemistry, particularly in the synthesis of new ring systems and structures. For example, the synthesis of bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine and its deaza analogue has been achieved, with some derivatives exhibiting modest activity against breast and renal cancer cell lines (Parrino et al., 2014).

Safety And Hazards

According to the Ames test and calculations of acute toxicity in rats upon oral administration, all compounds related to Pyrrolo[1,2-a]pyrazine-3-carboxylic acid demonstrated a complete absence of these types of toxicity .

Future Directions

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

pyrrolo[1,2-a]pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)7-5-10-3-1-2-6(10)4-9-7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBAPDMQXJFUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=CC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626516
Record name Pyrrolo[1,2-a]pyrazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolo[1,2-a]pyrazine-3-carboxylic acid

CAS RN

588720-53-0
Record name Pyrrolo[1,2-a]pyrazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GV Mokrov, OA Deeva, TA Gudasheva… - Bioorganic & medicinal …, 2015 - Elsevier
A series of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides were designed and synthesized as 18 kDa translocator protein (TSPO) ligands. Anxiolytic-like activity of compounds was …
Number of citations: 50 www.sciencedirect.com
D Charvin, V Pomel, M Ortiz, M Frauli… - Journal of Medicinal …, 2017 - ACS Publications
The metabotropic glutamate receptor 4 (mGluR4) is an emerging target for the treatment of Parkinson’s disease (PD). However, since the discovery of its therapeutic potential, no ligand …
Number of citations: 43 pubs.acs.org
DP Walker, DG Wishka, DW Piotrowski, S Jia… - Bioorganic & medicinal …, 2006 - Elsevier
A novel set of azabicyclic aryl amides have been identified as potent and selective agonists of the α7 nAChR. A two-pronged approach was taken to improve the potential hERG liability …
Number of citations: 113 www.sciencedirect.com

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